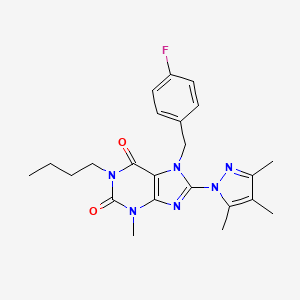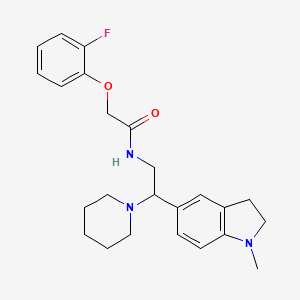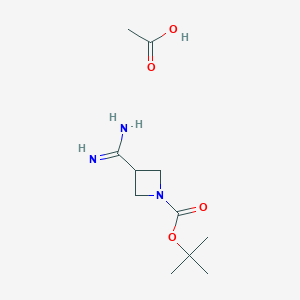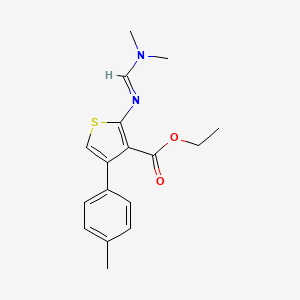
5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is an organic compound . It is a derivative of pyrrolidine and is a member of the carbamate family. This compound has been used in various scientific research applications, from biochemical and physiological studies to biocatalysis and drug delivery.
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The compound is well-defined, and its identity is not claimed confidential .Physical And Chemical Properties Analysis
The physical form of similar compounds ranges from colorless to yellow liquid or semi-solid or solid or lump . The properties of this compound are well-defined, and its identity is not claimed confidential .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorescent Derivatives :
- 2,5-Dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, a derivative, was synthesized for labeling biopolymers, demonstrating its utility in biochemical applications, particularly in RNA labeling and as a nucleic acid probe in assays (Crovetto et al., 2008).
Antitumor Activity :
- Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylsuccinimide moieties, synthesized from 4-nitrobenzonitrile, exhibited significant antitumor activity in vitro, highlighting the compound's potential in cancer research (Maftei et al., 2013).
Conducting Polymers :
- Derivatized bis(pyrrol-2-yl) arylenes, synthesized from related compounds, showed potential in the development of conducting polymers with low oxidation potentials, indicating applications in materials science (Sotzing et al., 1996).
Synthesis of Hybrid Anticonvulsants :
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, and related derivatives, were synthesized as potential new hybrid anticonvulsant agents, combining fragments of well-known antiepileptic drugs, showing the compound's relevance in pharmaceutical research (Kamiński et al., 2015).
Progesterone Receptor Modulators :
- Research into 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) involved derivatives of 2,5-dioxopyrrolidin-1-yl, underlining its application in the development of compounds affecting progesterone receptors, useful in treatments related to female healthcare (Fensome et al., 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2,5-dioxopyrrolidin-1-yl acrylate, have been shown to interact with proteins, specifically modifying lysine residues .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets (possibly proteins) and induce changes at the molecular level .
Biochemical Pathways
A compound with a similar structure, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to enhance cell-specific productivity in cell cultures . This suggests that the compound may influence cellular metabolic pathways.
Result of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production, suppress cell growth, and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Safety and Hazards
Zukünftige Richtungen
The promising in vivo activity profile and drug-like properties of similar compounds make them interesting candidates for further preclinical development . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
Eigenschaften
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-3-10(6-9(8)7-13)14-11(15)4-5-12(14)16/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJUQIWXRLRXGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCC2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)
![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2410589.png)
![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B2410590.png)

![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2410592.png)
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)


![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
